Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound. It is part of the furan family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a furan ring with an amino group, a methyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate Similar compounds have been shown to interact with proteins involved in apoptosis, such as bcl2 antagonist/killer 1, poly(adp‐ribose) polymerase 1, and caspase-3 .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can induce apoptosis in certain cell lines . This process involves the activation of proteins like BCL2 antagonist/killer 1, poly(ADP‐ribose) polymerase 1, and caspase-3 .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to affect the apoptosis pathway . This can result in downstream effects such as cell death and inhibition of cell migration .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to induce apoptosis in certain cell lines . This can result in cell death and inhibition of cell migration .
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, an enzyme involved in apoptosis . The interaction with caspase-3 leads to the activation of this enzyme, which in turn triggers a cascade of events leading to programmed cell death. Additionally, the compound affects the expression levels of Bax and Bcl-2 proteins, which are crucial regulators of apoptosis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to increase intracellular calcium levels and reactive oxygen species (ROS) production, which can alter mitochondrial membrane potential and promote apoptosis . These changes in cellular processes highlight the compound’s potential impact on cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to caspase-3, leading to its activation and subsequent cleavage of target proteins involved in apoptosis . Additionally, it modulates the expression of Bax and Bcl-2 proteins, promoting the pro-apoptotic Bax and inhibiting the anti-apoptotic Bcl-2 . These interactions result in the initiation of the apoptotic pathway, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained activation of apoptotic pathways, resulting in significant cell death over time . Additionally, the compound’s stability under various conditions can influence its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and promote apoptosis in targeted cells. At higher doses, it can induce significant toxic effects, including widespread cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in targeting specific cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of amino-substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of an amino group, leading to different chemical properties and applications.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: The presence of an acetyl group instead of an amino group results in different reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGCXAHHNMWHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(OC1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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